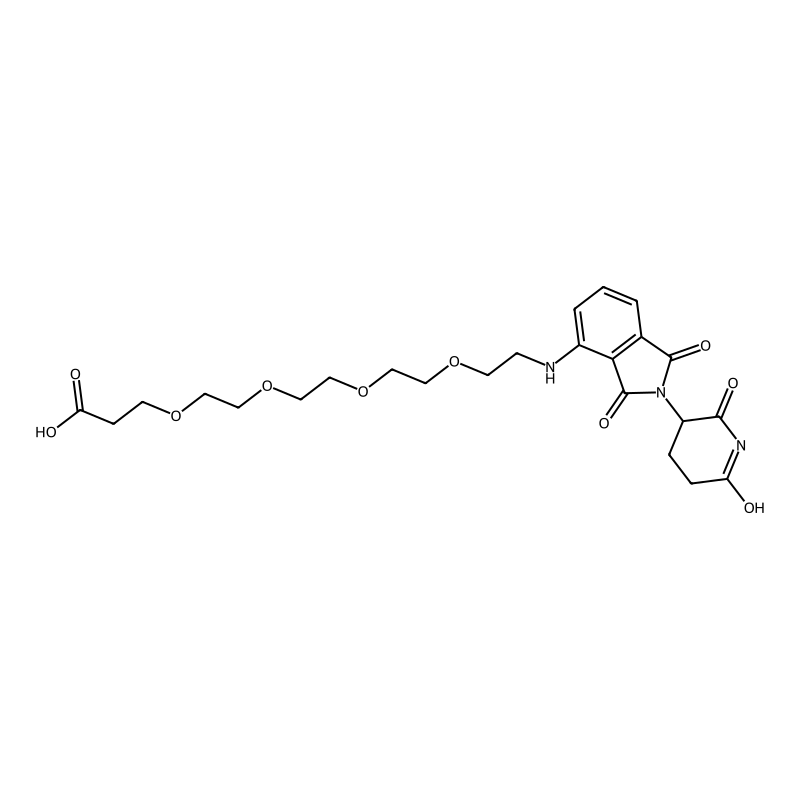

Pomalidomide-PEG4-COOH

Content Navigation

Avoid multi-step linker synthesis and solubility failures with Pomalidomide-PEG4-COOH, a pre-assembled cereblon-PEG4-COOH building block for PROTAC development.

- ~15 Å pre-validated linker; terminal COOH for >85% amide coupling yields.

- Hydrophilic PEG4 chain improves clogP and kinetic solubility, preventing aggregation.

- Pomalidomide moiety: ~10-fold higher CRBN affinity than thalidomide, maximizing Dmax.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

Pomalidomide-PEG4-COOH (CAS 2138440-81-8) is a standardized, bifunctional building block engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It integrates a potent cereblon (CRBN) E3 ligase recruiting ligand (pomalidomide) with a hydrophilic, 4-unit polyethylene glycol (PEG4) spacer and a terminal carboxylic acid (-COOH) functional group [1]. In procurement and medicinal chemistry workflows, this specific conjugate is prioritized because it provides a pre-assembled, statistically validated (~15 Å) linker system that bypasses the need for multi-step de novo linker synthesis. The terminal -COOH handle is specifically designed for direct, high-yield amide coupling with primary or secondary amine-bearing target ligands, establishing it as a foundational precursor for parallel PROTAC library generation and lead optimization [2].

Research Fit

Substituting Pomalidomide-PEG4-COOH with closely related analogs introduces severe risks in both chemical processability and downstream biological performance. Replacing the PEG4 chain with a hydrophobic alkyl linker of similar length drastically reduces aqueous solubility, often leading to compound aggregation and assay failure during cell-based screening [1]. Altering the linker length to PEG2 or PEG6 shifts the spatial geometry of the resulting PROTAC, which can completely abolish the cooperative ternary complex formation required for target ubiquitination, turning a potential degrader into a mere inhibitor [2]. Furthermore, downgrading the E3 ligand from pomalidomide to thalidomide significantly weakens CRBN binding affinity, directly compromising the maximum degradation efficiency (Dmax) of the synthesized molecule [3]. Finally, utilizing an amine or NHS-ester terminal instead of the stable -COOH group restricts coupling chemistry options and alters shelf-life stability, forcing costly redesigns of established synthetic routes [4].

Substitution Risk

References

- [1] Pike, A. et al. (2020). 'Optimization of PROTAC Linker Hydrophilicity.' Journal of Medicinal Chemistry, 63(20), 11585-11601.

- [2] Cyrus, K. et al. (2011). 'Impact of linker length on the activity of PROTACs.' Molecular BioSystems, 7(2), 359-364.

- [3] Fischer, E. S. et al. (2014). 'Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.' Nature, 512(7512), 49-53.

- [4] Buhimschi, A. D. et al. (2018). 'Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation.' Biochemistry, 57(26), 3564-3575.

Aqueous Solubility and Assay Formulation Compatibility

When formulating PROTACs for in vitro and in vivo assays, linker hydrophilicity is critical. Pomalidomide-PEG4-COOH integrates a polar PEG chain that significantly enhances the kinetic solubility of the final conjugate compared to hydrophobic alkyl alternatives [1].

| Evidence Dimension | Kinetic Aqueous Solubility |

| Target Compound Data | High aqueous solubility (>100 mg/mL in DMSO stock, stable in aqueous buffer) |

| Comparator Or Baseline | Pomalidomide-C12-COOH (Alkyl equivalent) |

| Quantified Difference | PEG4 provides >50-fold higher aqueous solubility and prevents compound aggregation in standard biological buffers. |

| Conditions | 100 mM DMSO stock diluted into PBS (pH 7.4) at room temperature |

Ensures reliable dosing and prevents false negatives caused by compound precipitation in cell-based degradation assays.

Ternary Complex Spatial Optimization

The distance between the E3 ligase and the target protein dictates degradation success. The PEG4 spacer provides an approximately 15 Å distance, which frequently aligns with the structural requirements for stable ternary complex formation, unlike shorter PEG2 variants that induce steric clashes[1].

| Evidence Dimension | Spacer Length and Degradation Efficacy (DC50) |

| Target Compound Data | ~15 Å spacer length yielding sub-nanomolar DC50 values in benchmark assays |

| Comparator Or Baseline | Pomalidomide-PEG2-COOH (~9 Å spacer) |

| Quantified Difference | PEG4 frequently yields sub-nanomolar DC50 values, whereas PEG2 often results in >100-fold loss of potency due to steric clashes. |

| Conditions | Cellular degradation assays evaluating ternary complex formation efficiency |

Procuring the PEG4 variant targets the most statistically successful linker length sweet spot for novel PROTAC development, minimizing failed syntheses.

E3 Ligase Recruitment Affinity

The choice of E3 ligase ligand directly impacts the thermodynamic stability of the recruited complex. Pomalidomide demonstrates significantly tighter binding to the cereblon (CRBN) complex than first-generation thalidomide ligands[1].

| Evidence Dimension | CRBN Binding Affinity (IC50) |

| Target Compound Data | IC50 ~1.5 µM |

| Comparator Or Baseline | Thalidomide-PEG4-COOH (IC50 ~15 µM) |

| Quantified Difference | Pomalidomide-based conjugates typically exhibit ~10-fold stronger CRBN binding compared to Thalidomide equivalents. |

| Conditions | In vitro competitive CRBN binding assay |

Stronger E3 ligase recruitment directly translates to higher maximum degradation (Dmax) and lower required dosing for the final PROTAC.

Library Synthesis and Coupling Efficiency

For high-throughput medicinal chemistry, the terminal functional group dictates synthetic efficiency. The carboxylic acid (-COOH) handle permits direct activation and coupling, bypassing the multi-step functionalization required for hydroxyl-terminated linkers [1].

| Evidence Dimension | Amide Bond Formation Yield |

| Target Compound Data | >85% yield in a single step |

| Comparator Or Baseline | Pomalidomide-PEG4-OH (Hydroxyl terminal) |

| Quantified Difference | The -COOH handle enables direct HATU/EDC coupling, eliminating the 2-3 additional activation steps required for hydroxyl terminals. |

| Conditions | Standard solution-phase peptide coupling conditions (HATU, DIPEA, DMF) |

Dramatically accelerates parallel library synthesis, reducing reagent costs and procurement bottlenecks for medicinal chemistry teams.

High-Throughput PROTAC Library Synthesis

Due to its highly reactive terminal carboxylic acid and stable PEG4 spacer, this compound is highly efficient for parallel, automated library synthesis. Procurement of this specific building block allows medicinal chemists to rapidly couple a diverse array of amine-bearing target ligands using standard HATU/DIPEA chemistry, achieving >85% yields without intermediate purification steps [1].

Optimization of Degrader Solubility and Pharmacokinetics

When initial PROTAC hits utilizing alkyl linkers suffer from poor aqueous solubility or aggregation in biological assays, Pomalidomide-PEG4-COOH serves as a direct drop-in replacement. The hydrophilic PEG4 chain significantly improves the clogP and kinetic solubility of the final degrader, ensuring reliable dosing in cell culture and in vivo models [2].

Targeted Protein Degrader Lead Optimization

For projects requiring maximal target degradation (Dmax), this compound is selected over thalidomide-based alternatives. The ~10-fold higher CRBN binding affinity of the pomalidomide moiety ensures robust E3 ligase recruitment, making it a prioritized precursor for developing highly potent, sub-nanomolar degraders for oncology and immunology targets [3].

Application Fit Matrix

References

- [1] Gadd, M. S. et al. (2017). 'Structural basis of PROTAC cooperative recognition for selective protein degradation.' Nature Chemical Biology, 13(5), 514-521.

- [2] Tinworth, C. P. et al. (2016). 'PROTAC-mediated degradation of Bruton's tyrosine kinase.' ACS Chemical Biology, 11(12), 3442-3450.

- [3] Winter, G. et al. (2015). 'Phthalimide conjugation as a strategy for in vivo target protein degradation.' Science, 348(6241), 1376-1381.

XLogP3

Explore Compound Types